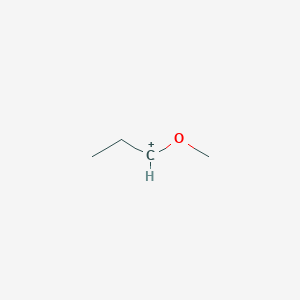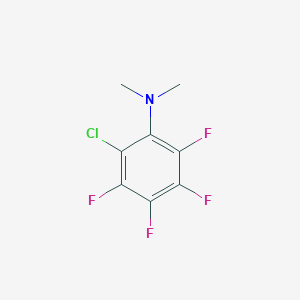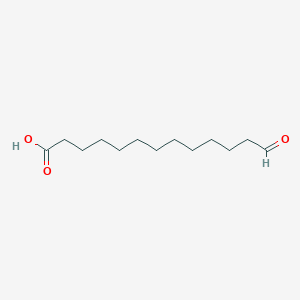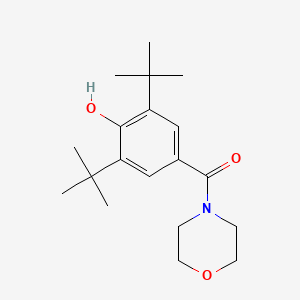
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves several steps. The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. This intermediate is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves large-scale reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential anxiolytic effects and interactions with benzodiazepine binding sites.
Medicine: Investigated for its potential use in developing new anxiolytic drugs.
Industry: Employed as a pharmaceutical intermediate in the production of various drugs.
Wirkmechanismus
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with benzodiazepine binding sites. Molecular dynamics simulations and docking studies have shown strong interactions with these sites, which are implicated in its anxiolytic effects. Additionally, the compound’s ability to lower corticosterone and tumor necrosis factor alpha levels suggests involvement of non-benzodiazepine binding sites and GABAergic molecular machinery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used as an intermediate in the synthesis of various compounds.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone is unique due to its specific design for anxiolytic effects through molecular hybridization. Its strong interactions with benzodiazepine binding sites and additional effects on non-benzodiazepine pathways set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62951-95-5 |
|---|---|
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H29NO3/c1-18(2,3)14-11-13(12-15(16(14)21)19(4,5)6)17(22)20-7-9-23-10-8-20/h11-12,21H,7-10H2,1-6H3 |
InChI-Schlüssel |
XXYLBVVOEVVWJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



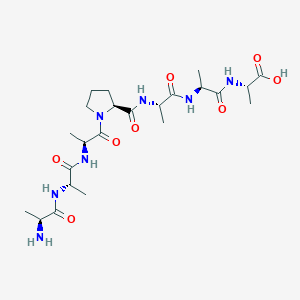
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
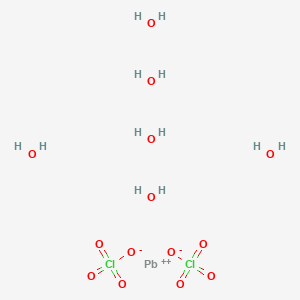
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
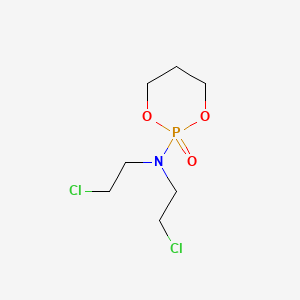
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
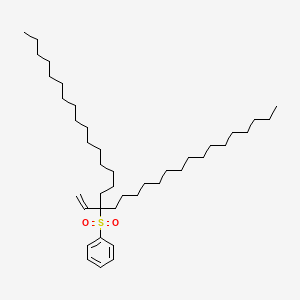
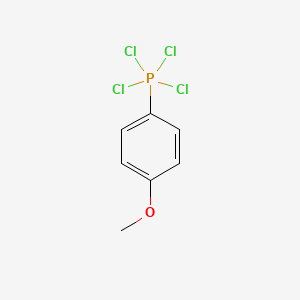
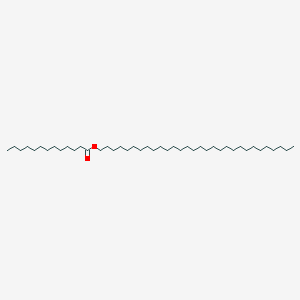
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
